3-Phenyl-1-[5-(propan-2-yl)-2H-1,2,3-triazol-4-yl]propan-1-one
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Overview
Description
3-Phenyl-1-[5-(propan-2-yl)-2H-1,2,3-triazol-4-yl]propan-1-one is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a phenyl group, a triazole ring, and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-[5-(propan-2-yl)-2H-1,2,3-triazol-4-yl]propan-1-one can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction typically proceeds under mild conditions and can be catalyzed by copper(I) salts.
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Step 1: Synthesis of the Alkyne Intermediate
- React phenylacetylene with propargyl bromide in the presence of a base such as potassium carbonate to form the alkyne intermediate.
- Reaction conditions: Solvent (e.g., dimethylformamide), temperature (room temperature to 60°C), reaction time (12-24 hours).
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Step 2: Cycloaddition Reaction
- React the alkyne intermediate with an azide derivative (e.g., 2-azido-2-methylpropane) in the presence of a copper(I) catalyst.
- Reaction conditions: Solvent (e.g., ethanol or water), temperature (room temperature), reaction time (6-12 hours).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of starting materials, the cycloaddition reaction, and purification of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group or the triazole ring.
Reduction: Reduction reactions may target the carbonyl group in the propanone moiety.
Substitution: The phenyl group and triazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted triazole or phenyl derivatives.
Scientific Research Applications
3-Phenyl-1-[5-(propan-2-yl)-2H-1,2,3-triazol-4-yl]propan-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The triazole ring is known for its bioactivity, and modifications to the phenyl and propanone groups can enhance its pharmacological properties.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable triazole linkages.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Phenyl-1-[5-(propan-2-yl)-2H-1,2,3-triazol-4-yl]propan-1-one involves interactions with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, particularly those involved in microbial cell wall synthesis or cancer cell proliferation.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
DNA Intercalation: The triazole ring can intercalate into DNA, disrupting replication and transcription processes in microbial or cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-1,2,3-triazole: Lacks the propanone moiety, making it less versatile in synthetic applications.
3-Phenyl-1H-1,2,4-triazole: Contains a different triazole ring structure, leading to variations in chemical reactivity and bioactivity.
3-Phenyl-1-[4-(propan-2-yl)-2H-1,2,3-triazol-5-yl]propan-1-one: Isomeric compound with different substitution pattern on the triazole ring.
Uniqueness
3-Phenyl-1-[5-(propan-2-yl)-2H-1,2,3-triazol-4-yl]propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propanone moiety enhances its reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications.
Biological Activity
3-Phenyl-1-[5-(propan-2-yl)-2H-1,2,3-triazol-4-yl]propan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves a "click" chemistry approach, which is favored for its efficiency and specificity. The compound can be synthesized through the reaction of phenylacetylene with azides in the presence of a copper catalyst, yielding a triazole ring that is integral to its structure. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound .
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of triazole derivatives, including this compound. Research indicates that compounds containing triazole rings exhibit significant activity against a variety of bacterial strains. For instance:
Microorganism | Activity |
---|---|
Staphylococcus aureus | Moderate to high activity |
Escherichia coli | Moderate activity |
Pseudomonas aeruginosa | Variable activity |
In vitro studies reveal that modifications in the triazole structure can enhance or diminish antimicrobial efficacy .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Triazoles are known to inhibit various cancer cell lines by interfering with cellular proliferation and inducing apoptosis. The specific mechanism often involves the inhibition of key enzymes involved in cancer metabolism. For example, 3-Phenyl derivatives have shown promising results against breast and lung cancer cell lines in preliminary studies .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole ring interacts with enzyme active sites, inhibiting their function.
- Cell Membrane Disruption : The hydrophobic nature of the phenyl group may facilitate disruption of microbial cell membranes.
- DNA Interaction : Some studies suggest that triazole compounds can intercalate with DNA, affecting replication and transcription processes .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of triazole compounds demonstrated that 3-Phenyl derivatives exhibited superior antimicrobial activity compared to non-triazole analogs. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains, confirming the enhanced efficacy attributed to the triazole moiety.
Case Study 2: Anticancer Screening
In a recent screening program focused on novel anticancer agents, 3-Phenyl derivatives were tested against several cancer cell lines. Results indicated that these compounds significantly reduced cell viability in MCF7 (breast cancer) and A549 (lung cancer) cells at micromolar concentrations.
Properties
CAS No. |
648895-49-2 |
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Molecular Formula |
C14H17N3O |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
3-phenyl-1-(5-propan-2-yl-2H-triazol-4-yl)propan-1-one |
InChI |
InChI=1S/C14H17N3O/c1-10(2)13-14(16-17-15-13)12(18)9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,16,17) |
InChI Key |
HOJMDINFKTYTNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NNN=C1C(=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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